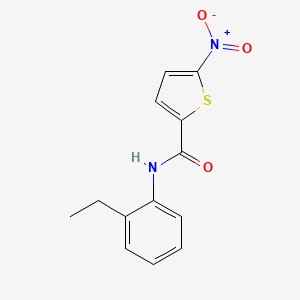

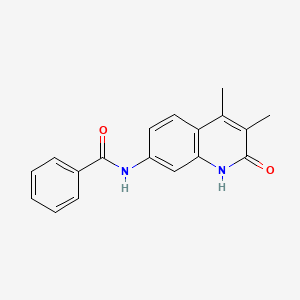

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving “N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide” would depend on its molecular structure and the conditions under which the reactions take place. Without specific information about the compound’s structure and reactivity, it’s difficult to predict its behavior in chemical reactions .科学的研究の応用

Radiosensitization and Bioreductive Activation

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide, as part of a series of nitrothiophene derivatives, has been evaluated for its potential as a radiosensitizer and a bioreductively activated cytotoxin. Research by Threadgill et al. (1991) investigated compounds with strong tertiary amine bases or oxiranes in the side chain for their ability to sensitize hypoxic mammalian cells to radiation and selectively act as cytotoxins. This study indicates the compound's utility in enhancing the effectiveness of radiation therapy in cancer treatment by sensitizing tumor cells to radiation or acting as a cytotoxin under hypoxic conditions often found in solid tumors Threadgill et al., 1991.

Peptide Synthesis

In peptide synthesis, protecting groups play a crucial role, and derivatives of nitrothiophenes have been explored for this purpose. Amaral (1969) introduced the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection, offering selective removal advantages, which could be relevant for compounds related to this compound. This approach demonstrates the compound's relevance in the synthesis of complex peptides by providing a means to protect and deprotect reactive groups in a controlled manner Amaral, 1969.

Electrochemical and Electrochromic Properties

Research on novel donor–acceptor type monomers for their electrochemical and electrochromic properties by Hu et al. (2013) highlights the importance of nitrothiophene derivatives in developing new materials for electronic applications. These compounds exhibit significant optical contrast and switching times, suggesting potential uses in electronic displays and other electrochromic devices. The introduction of different acceptor groups, such as the nitro group, plays a crucial role in modifying the electronic properties of these materials Hu et al., 2013.

Molecular Electronics

In molecular electronics, derivatives of nitrothiophenes have been used to create devices with high on-off ratios and negative differential resistance. A study by Chen et al. (1999) used a molecule containing a nitroamine redox center, demonstrating the compound's potential in fabricating electronic devices with superior performance characteristics. This research opens avenues for the use of this compound in the development of advanced molecular electronic components Chen et al., 1999.

Safety and Hazards

将来の方向性

The future research directions for “N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide” could involve further elucidation of its molecular structure, synthesis methods, and mechanism of action. Additionally, research could investigate its potential therapeutic applications, pharmacokinetics, and toxicity to determine its safety and efficacy for use in clinical settings .

特性

IUPAC Name |

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-9-5-3-4-6-10(9)14-13(16)11-7-8-12(19-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFFTWMQRQELFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2662597.png)

![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2662602.png)

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)

![tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate](/img/structure/B2662609.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)

![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)

![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)